molecular formula C5H6BrNOS B8648480 2-Bromo-5-(methoxymethyl)thiazole CAS No. 687636-94-8

2-Bromo-5-(methoxymethyl)thiazole

Cat. No.: B8648480
CAS No.: 687636-94-8
M. Wt: 208.08 g/mol
InChI Key: ZUPJLZIMMUBGDT-UHFFFAOYSA-N
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Description

2-Bromo-5-(methoxymethyl)thiazole is a brominated thiazole derivative featuring a methoxymethyl (-CH₂OCH₃) substituent at the 5-position and a bromine atom at the 2-position of the thiazole ring. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, renowned for their versatility in medicinal chemistry and material science due to their electron-rich structure and ability to undergo diverse substitutions .

Properties

CAS No.

687636-94-8

Molecular Formula

C5H6BrNOS

Molecular Weight

208.08 g/mol

IUPAC Name

2-bromo-5-(methoxymethyl)-1,3-thiazole

InChI

InChI=1S/C5H6BrNOS/c1-8-3-4-2-7-5(6)9-4/h2H,3H2,1H3

InChI Key

ZUPJLZIMMUBGDT-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN=C(S1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Thiazoles

Structural and Functional Group Analysis

The following table compares key structural features and molecular properties of 2-Bromo-5-(methoxymethyl)thiazole with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Positions
This compound* C₅H₆BrNO₂S 208.08 Br, methoxymethyl (-CH₂OCH₃) 2-Br, 5-CH₂OCH₃
2-Bromo-5-methylthiazole C₄H₄BrNS 178.05 Br, methyl (-CH₃) 2-Br, 5-CH₃
2-Bromo-4-methylthiazole-5-carboxylic acid C₅H₄BrNO₂S 238.07 Br, methyl (-CH₃), carboxylic acid (-COOH) 2-Br, 4-CH₃, 5-COOH
2-Amino-5-bromo-4-methylthiazole C₄H₅BrN₂S 193.06 Br, methyl (-CH₃), amino (-NH₂) 2-NH₂, 4-CH₃, 5-Br

*Calculated values based on structural analogs.

Key Observations :

  • Reactivity : Bromine at the 2-position is a common electrophilic site for nucleophilic substitution. The electron-donating methoxymethyl group may slightly deactivate the thiazole ring compared to electron-withdrawing groups like carboxylic acid .
  • Bioactivity: Amino-substituted analogs (e.g., 2-Amino-5-bromo-4-methylthiazole) exhibit enhanced hydrogen-bonding capacity, which is critical for interactions with biological targets .
This compound (Hypothetical Pathway):

Thiazole Core Formation : Condensation of thioamide derivatives with α-halo ketones or esters, a common method for thiazole synthesis .

Methoxymethyl Introduction : Post-formation functionalization via nucleophilic substitution or alkylation at the 5-position.

Bromination : Electrophilic bromination at the 2-position using reagents like NBS (N-bromosuccinimide) .

Comparison with Analogs :

  • 2-Bromo-5-methylthiazole : Synthesized via direct bromination of pre-formed 5-methylthiazole, avoiding additional functionalization steps .
  • 2-Bromo-4-methylthiazole-5-carboxylic acid : Requires carboxylation post-bromination, increasing synthetic complexity .

Physicochemical Properties

Property This compound* 2-Bromo-5-methylthiazole 2-Bromo-4-methylthiazole-5-carboxylic acid
Water Solubility Moderate (due to -OCH₃) Slightly soluble High (due to -COOH)
Melting Point ~80–90°C (estimated) Not reported >150°C (typical for carboxylic acids)
Stability Stable under inert conditions Air-stable Hygroscopic (acidic protons)

*Estimated based on substituent effects.

Preparation Methods

Diazotization and Bromination

In a representative procedure, 2-amino-thiazole-5-carbaldehyde undergoes diazotization using tert-butyl nitrite (t-BuONO) in the presence of copper(II) bromide (CuBr₂) in acetonitrile at 25°C. The reaction proceeds via the generation of a diazonium intermediate, which is subsequently brominated to yield 2-bromo-5-formylthiazole.

Key Reaction Conditions

ParameterValue
Reagentst-BuONO, CuBr₂, CH₃CN
Temperature25°C
Reaction Time12 hours
Yield69.13%

This method avoids the use of harsh brominating agents like molecular bromine (Br₂), enhancing safety and scalability. The regioselectivity of bromination at the 2-position is attributed to the directing effect of the amino group prior to its replacement.

Reduction of 2-Bromo-5-Formylthiazole to 2-Bromo-5-(Hydroxymethyl)Thiazole

The aldehyde group at the 5-position of 2-bromo-5-formylthiazole is reduced to a hydroxymethyl group, a critical precursor for methoxymethyl functionalization.

Sodium Borohydride-Mediated Reduction

Sodium borohydride (NaBH₄) in methanol selectively reduces the aldehyde to a primary alcohol without affecting the thiazole ring or bromine substituent.

Optimized Protocol

  • Reagents : NaBH₄ (2 equiv), MeOH (solvent)

  • Temperature : 0°C to room temperature

  • Reaction Time : 2 hours

  • Yield : ~85% (estimated based on analogous reductions)

The reaction proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the alcohol.

Methylation of 2-Bromo-5-(Hydroxymethyl)Thiazole

The final step involves converting the hydroxymethyl group to a methoxymethyl moiety via nucleophilic substitution.

Williamson Ether Synthesis

Methyl iodide (MeI) serves as the methylating agent in the presence of a base such as potassium carbonate (K₂CO₃).

Representative Procedure

ParameterValue
ReagentsMeI (1.2 equiv), K₂CO₃ (2 equiv)
SolventDMF or acetone
Temperature60°C (reflux)
Reaction Time6–8 hours
Yield75–80% (estimated)

The base deprotonates the hydroxyl group, generating an alkoxide that displaces iodide from methyl iodide. The polar aprotic solvent (e.g., DMF) facilitates SN2 kinetics.

Alternative Pathways and Considerations

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling could introduce a methoxymethyl-containing boronic acid to a pre-brominated thiazole. However, the instability of methoxymethyl boronic acids and competing side reactions limit the practicality of this approach.

Challenges and Optimization Strategies

  • Regioselectivity in Bromination : Ensuring exclusive bromination at the 2-position requires careful control of reaction conditions, as competing halogenation at the 4- or 5-positions could occur under electrophilic substitution.

  • Stability of Intermediates : The hydroxymethyl intermediate is prone to oxidation, necessitating inert atmospheres and low-temperature processing.

  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical for isolating high-purity products, particularly after methylation .

Q & A

Q. What analytical challenges arise in distinguishing isomeric byproducts during synthesis?

  • Methodology :
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals from regioisomers (e.g., 5-methoxymethyl vs. 4-methoxymethyl substitution).
  • High-resolution mass spectrometry (HRMS) : Differentiate isomers by exact mass (e.g., C5H6BrNOS vs. C6H8BrNOS) .

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